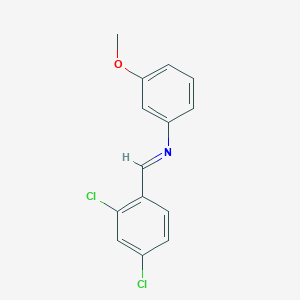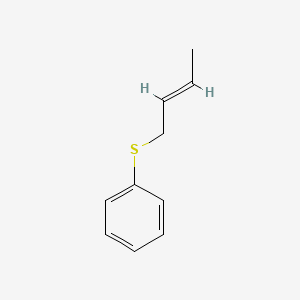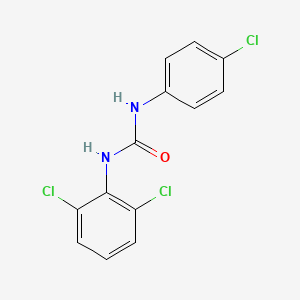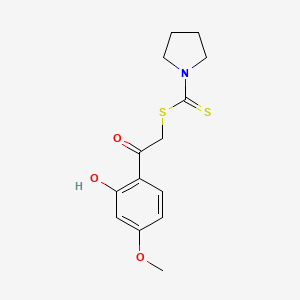![molecular formula C21H16ClN3OS B11946995 N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)
N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide is a complex organic compound with the molecular formula C21H16ClN3OS This compound is known for its unique structural features, which include a thiazole ring, a cyano group, and chlorophenyl and methylphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide involves multiple steps. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
科学的研究の応用
N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Its unique structural features make it a valuable compound for developing new materials and chemical processes.
作用機序
The mechanism of action of N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and cyano group are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body . Further research is needed to fully elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide is unique due to its combination of structural features, including the thiazole ring, cyano group, and specific substituents
特性
分子式 |
C21H16ClN3OS |
|---|---|
分子量 |
393.9 g/mol |
IUPAC名 |
N-[2-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-6-8-16(9-7-13)19-21(24-14(2)26)27-20(25-19)17(12-23)10-15-4-3-5-18(22)11-15/h3-11H,1-2H3,(H,24,26)/b17-10- |
InChIキー |
WUOTXVCAEYQIGW-YVLHZVERSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N)NC(=O)C |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)











